

what is 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol

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Compound of Interest

Compound Name: 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol

Cat. No.: B15593298

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An In-Depth Technical Guide to 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol, a diterpenoid ingenol ester isolated from *Euphorbia kansui*.^[1] This document details the compound's mechanism of action as a Protein Kinase C (PKC) activator and an inducer of apoptosis, supported by quantitative data from various studies. Detailed experimental protocols for key assays are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized through diagrams to enhance understanding of its biological activities.

Introduction

3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is a bioactive diterpenoid that has garnered significant interest for its potent cytotoxic and pro-inflammatory effects.^{[1][2]} As a key constituent of the traditional Chinese medicine *Euphorbia kansui*, understanding its molecular mechanisms is crucial for exploring its therapeutic potential, particularly in oncology, and for mitigating its inherent toxicity.^{[2][3]} This guide consolidates current knowledge on its biological activities and provides detailed methodologies for its study.

Physicochemical Properties

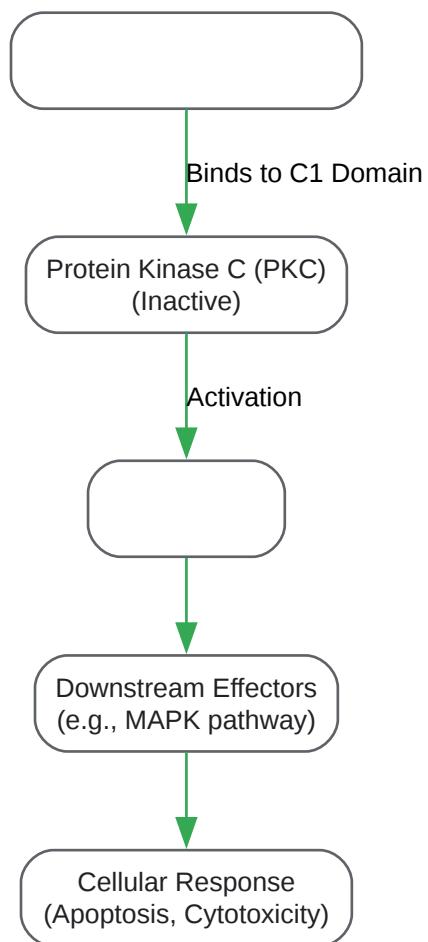
Property	Value	Reference
Molecular Formula	C32H44O7	[3]
Molecular Weight	540.7 g/mol	[3]
IUPAC Name	[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetoxyxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate	[3]
Natural Source	Root of Euphorbia kansui	[1]

Mechanism of Action

The primary mechanism of action of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol involves the activation of Protein Kinase C (PKC) isoforms and the subsequent induction of apoptosis through multiple signaling pathways.[\[4\]](#)[\[5\]](#)

Protein Kinase C (PKC) Activation

Ingenol esters, including 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol, mimic the function of the endogenous second messenger diacylglycerol (DAG).[\[4\]](#) They bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[\[4\]](#) While direct quantitative binding data for this specific compound is limited, the closely related ingenol-3-angelate (I3A) demonstrates high-affinity binding to several PKC isoforms, suggesting a similar broad-spectrum activation profile.[\[4\]](#)[\[6\]](#)

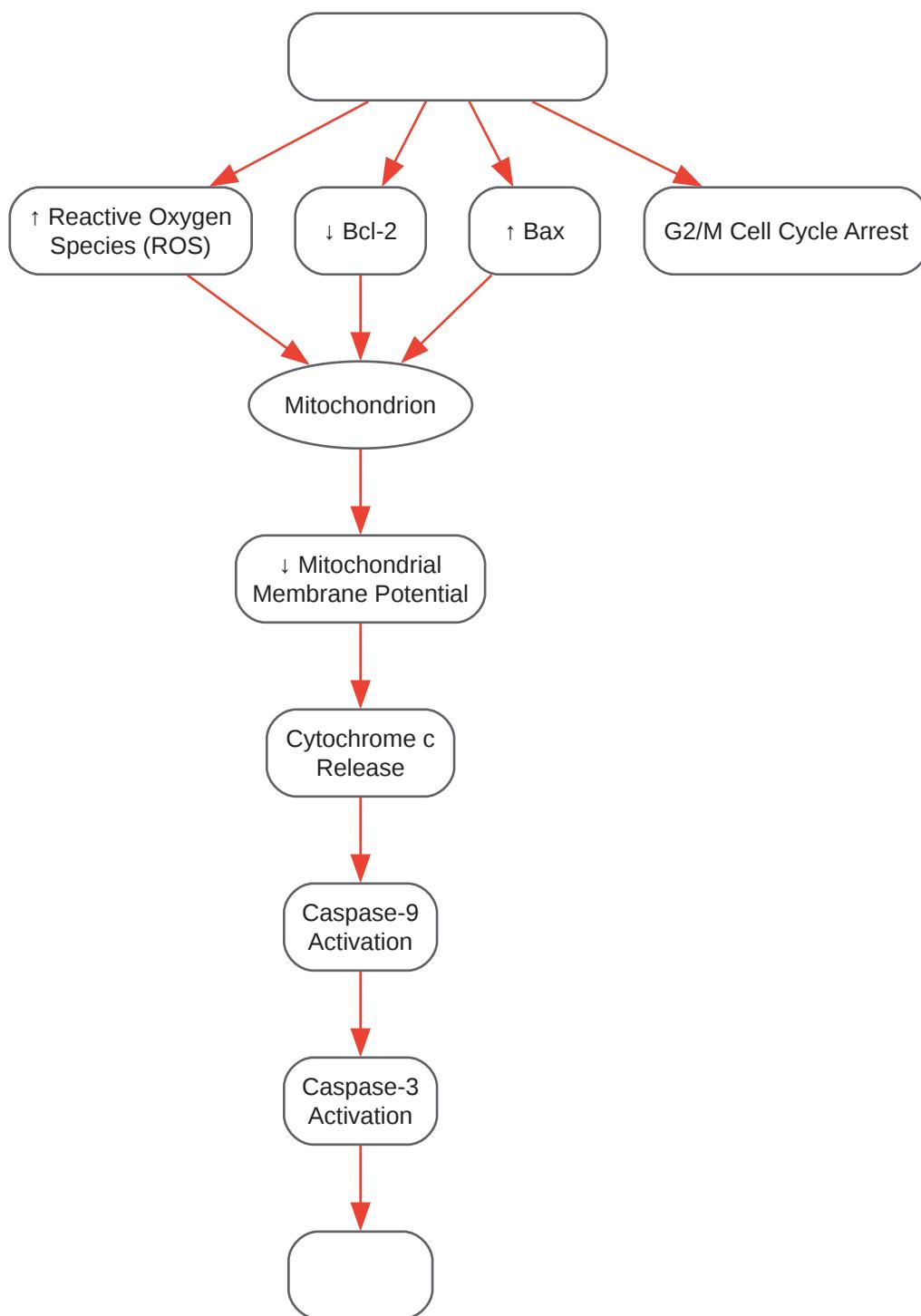


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Caption: General signaling pathway of ingenol esters via PKC activation.[4]

Induction of Apoptosis

3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is a potent inducer of apoptosis, primarily through the intrinsic mitochondrial pathway.[3][7] This process involves an increase in reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of pro-apoptotic factors, and activation of caspases.[3]



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Caption: Mitochondrial pathway of apoptosis induced by the compound.[4]

Modulation of Other Signaling Pathways

Studies have also indicated that this compound can modulate other critical signaling pathways, including the PTEN/Akt and ATR/Chk pathways, contributing to its anti-cancer effects.[8]

Quantitative Biological Activity

The cytotoxic and pro-apoptotic activities of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol have been quantified in several studies.

Table 1: Cytotoxicity Data (IC50 Values)

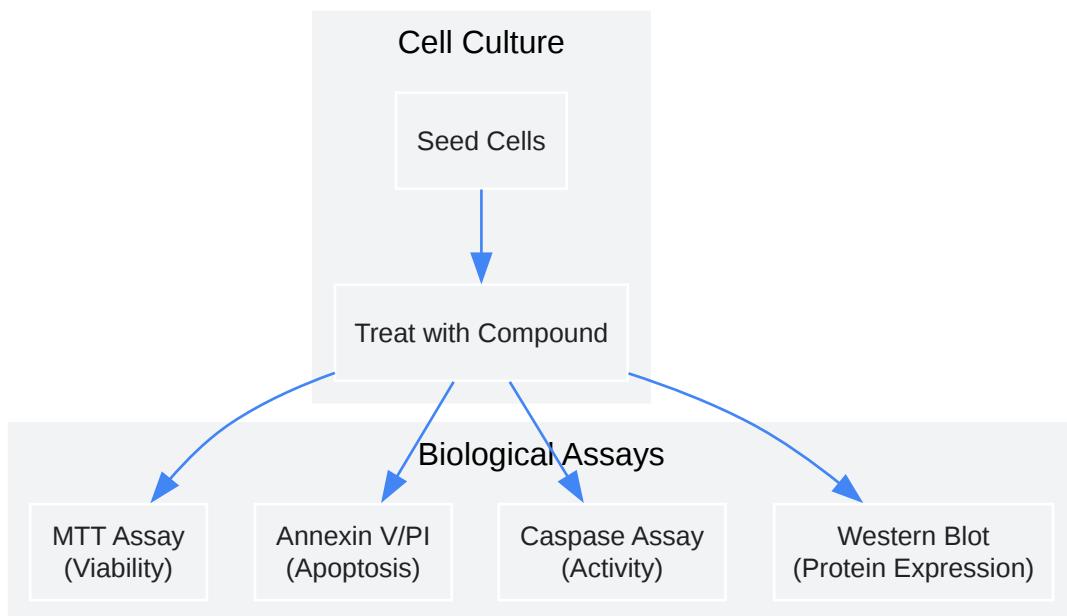
Cell Line	Cell Type	IC50 Value	Exposure Time	Reference
IEC-6	Rat intestinal epithelial cells	5.74 µg/mL	Not Specified	[3][7]
Jeko-1	Human mantle cell lymphoma	~0.5 µM	48 hours	[1][7]
Panc-1	Human pancreatic cancer	~3 µM	48 hours	[1][7]

Table 2: Comparative Binding Affinities of Ingenol-3-Angelate to PKC Isoforms (as a proxy)

PKC Isoform	Ki (nM)	Reference
PKC-α	0.3 ± 0.02	[4]
PKC-β	0.105 ± 0.019	[4]
PKC-γ	0.162 ± 0.004	[4]
PKC-δ	0.376 ± 0.041	[4]
PKC-ε	0.171 ± 0.015	[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.



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Caption: General experimental workflow for studying induced apoptosis.[\[7\]](#)

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound by measuring cellular metabolic activity.[\[4\]](#)

- Materials: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, Dimethyl sulfoxide (DMSO), 96-well plates, cultured cells.[\[4\]](#)
- Procedure:
 - Seed cells into a 96-well plate and allow them to adhere overnight.[\[4\]](#)
 - Treat cells with various concentrations of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylengenol and a vehicle control.[\[4\]](#)
 - Incubate for the desired period (e.g., 24, 48, or 72 hours).[\[4\]](#)
 - Add MTT solution to each well and incubate for 2-4 hours.[\[4\]](#)

- Remove the medium and add DMSO to dissolve the formazan crystals.[4]
- Measure the absorbance at 570 nm.[4]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the quantitative analysis of apoptotic cells using flow cytometry.[7]

- Materials: Annexin V-FITC/PI Apoptosis Detection Kit, 1X Binding Buffer, Phosphate-buffered saline (PBS), flow cytometer.[7]
- Procedure:
 - Treat cells with the compound for the desired time.[7]
 - Harvest and wash the cells with cold PBS.[7]
 - Resuspend cells in 1X Binding Buffer.[7]
 - Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[7]
 - Incubate for 15 minutes at room temperature in the dark.[7]
 - Analyze the samples by flow cytometry.[7]

Western Blot Analysis

This protocol is used to detect changes in the expression of specific proteins involved in signaling pathways.[7]

- Materials: Lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, primary and secondary antibodies, ECL substrate.[7]
- Procedure:
 - Lyse treated cells and quantify protein concentration.[7]
 - Separate proteins by SDS-PAGE and transfer them to a membrane.[7]

- Block the membrane and incubate with a primary antibody overnight.[\[7\]](#)
- Wash and incubate with an HRP-conjugated secondary antibody.[\[7\]](#)
- Apply ECL substrate and visualize the protein bands.[\[7\]](#)

Conclusion

3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is a potent bioactive compound with significant cytotoxic and pro-apoptotic activities. Its mechanism of action, centered on PKC activation and induction of the mitochondrial apoptosis pathway, makes it a valuable tool for cancer research and a potential candidate for drug development. The data and protocols presented in this guide provide a solid foundation for further investigation into its therapeutic applications. Further research is warranted to determine its pharmacokinetic profile and to fully elucidate its complex interactions with various signaling networks.

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